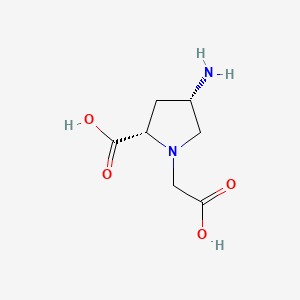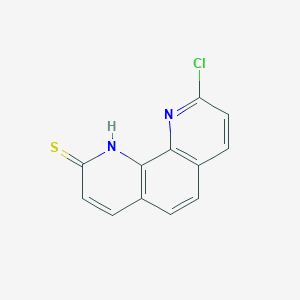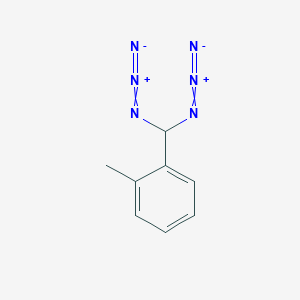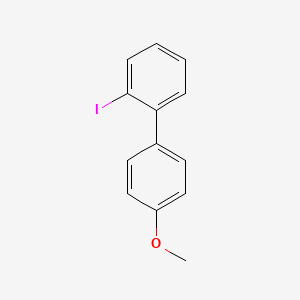
6,6,7,7,7-Pentafluoroheptanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6,7,7,7-Pentafluoroheptanoyl chloride is a fluorinated organic compound with the molecular formula C7H6ClF5O. It is a derivative of heptanoyl chloride, where five hydrogen atoms are replaced by fluorine atoms at the 6th and 7th positions. This compound is known for its reactivity and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,6,7,7,7-Pentafluoroheptanoyl chloride can be synthesized through the fluorination of heptanoyl chloride. The process typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6,6,7,7,7-Pentafluoroheptanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 6,6,7,7,7-pentafluoroheptanoic acid and hydrochloric acid.
Reduction: It can be reduced to 6,6,7,7,7-pentafluoroheptanol using reducing agents like lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions
6,6,7,7,7-Pentafluoroheptanoic Acid: Formed through hydrolysis
6,6,7,7,7-Pentafluoroheptanol: Formed through reduction
Wissenschaftliche Forschungsanwendungen
6,6,7,7,7-Pentafluoroheptanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: In the modification of biomolecules to study their interactions and functions.
Medicine: As a precursor in the synthesis of fluorinated drugs, which often have improved metabolic stability and bioavailability.
Industry: In the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 6,6,7,7,7-pentafluoroheptanoyl chloride involves its reactivity with nucleophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce fluorinated groups into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanoyl Chloride: The non-fluorinated parent compound.
6,6,7,7-Tetrafluoroheptanoyl Chloride: A similar compound with one less fluorine atom.
Perfluoroheptanoyl Chloride: A fully fluorinated analog.
Uniqueness
6,6,7,7,7-Pentafluoroheptanoyl chloride is unique due to its specific fluorination pattern, which imparts distinct reactivity and properties. The presence of five fluorine atoms at the 6th and 7th positions enhances its electrophilicity and stability compared to partially or fully fluorinated analogs .
Eigenschaften
CAS-Nummer |
177352-63-5 |
|---|---|
Molekularformel |
C7H8ClF5O |
Molekulargewicht |
238.58 g/mol |
IUPAC-Name |
6,6,7,7,7-pentafluoroheptanoyl chloride |
InChI |
InChI=1S/C7H8ClF5O/c8-5(14)3-1-2-4-6(9,10)7(11,12)13/h1-4H2 |
InChI-Schlüssel |
SFEMWKKVSVVUDV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(C(F)(F)F)(F)F)CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)




![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
silane](/img/structure/B12561705.png)

![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)
![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)

